3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane
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Overview
Description
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane is a synthetic compound known for its diverse potential applications in scientific research. Its complex structure encompasses a fluorinated benzamide group and an iodinated methoxyphenyl group, contributing to its unique reactivity and specificity in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane typically involves multi-step organic synthesis. This usually starts with the functionalization of the benzamide and methoxyphenyl precursors. Key steps might include:
Fluorination: : Introduction of the fluorine atom into the benzamide ring via nucleophilic substitution.
Iodination: : Iodination of the hydroxy-methoxyphenyl precursor using iodine reagents under oxidative conditions.
Condensation: : Formation of the final compound through a condensation reaction between the fluorinated benzamide and the iodinated methoxyphenyl derivatives.
Reaction conditions often require specific temperatures, pressures, and catalysts to optimize yields and ensure the formation of the desired isomer (Z-configuration).
Industrial Production Methods
Industrial-scale production of this compound would likely involve similar synthetic routes, with added emphasis on process optimization for cost-effectiveness, safety, and scalability. This might include continuous flow synthesis, advanced catalytic systems, and rigorous purification processes to achieve high-purity product suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
This compound is involved in various types of reactions, such as:
Oxidation: : The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: : The nitro groups (if present) could be reduced to amines.
Substitution: : The fluorine atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2) for hydrogenation reactions.
Major Products
These reactions result in the formation of various derivatives, such as quinones, amines, and substituted aromatics, each with unique properties and applications.
Scientific Research Applications
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane has a broad spectrum of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis to create complex molecules.
Biology: : Involved in studies related to enzyme inhibition, receptor binding, and as a molecular probe.
Medicine: : Potential therapeutic agent in drug discovery for targeting specific pathways.
Industry: : Used in the manufacture of high-performance materials due to its specific binding and reactivity properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, often involving:
Hydrogen Bonding: : The hydroxyl and amino groups facilitate binding through hydrogen bonds.
Electrophilic Interaction: : The iodine and fluorine atoms can participate in electrophilic interactions with biological molecules.
Pathways Involved: : Specific pathways may include signal transduction or inhibition of metabolic enzymes, leading to altered biological responses.
Comparison with Similar Compounds
Compared to other fluorinated benzamides and iodinated phenyl derivatives, 3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane stands out due to its unique structural combination. Similar compounds include:
3-fluoro-N-phenylbenzamide
4-hydroxy-3-iodophenylmethanone
5-methoxybenzamide derivatives
Each of these compounds shares some structural similarities but differs in specific substitutions, leading to varying reactivities and applications.
Properties
Molecular Formula |
C16H16FIN2O3 |
---|---|
Molecular Weight |
430.21 g/mol |
IUPAC Name |
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane |
InChI |
InChI=1S/C15H12FIN2O3.CH4/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10;/h2-8,20H,1H3,(H,19,21);1H4/b18-8-; |
InChI Key |
CPJUUYKDUXKHFG-NOILCQHBSA-N |
Isomeric SMILES |
C.COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)I)O |
Canonical SMILES |
C.COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
Origin of Product |
United States |
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